4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H14ClN3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazole with 2-(oxolan-2-yl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-({[1-(oxolan-2-yl)ethyl]amino}methyl)phenol
- 2-chloro-1-(oxolan-2-yl)ethan-1-one
Uniqueness
4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with an oxolane moiety makes it a versatile compound for various applications.
Biological Activity
4-Chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, with a CAS number of 1196147-77-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C9H12ClN3O, with a molecular weight of approximately 215.68 g/mol. The compound features a pyrazole ring substituted with a chloro group and an oxolane moiety, which may influence its lipophilicity and biological interactions.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Androgen Receptor Modulation : Some studies suggest that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which may be beneficial in treating prostate cancer by inhibiting the proliferation of androgen-dependent cancer cells .
- Anticancer Properties : The compound has been investigated for its potential anticancer properties. It may exert its effects by disrupting critical signaling pathways involved in cell growth and survival, particularly through inhibition of dihydrofolate reductase (DHFR) and other kinases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Prostate Cancer Treatment : In vitro studies demonstrated that this compound significantly inhibited the growth of prostate cancer cell lines by modulating androgen receptor activity. This suggests potential for development as a therapeutic agent in androgen-dependent cancers .
- Broad-Spectrum Antimicrobial Activity : Compounds with similar structures have shown enhanced antimicrobial activity due to their lipophilic characteristics, which facilitate penetration into bacterial membranes. This property may be leveraged for developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features:
- Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and biological activity. Compounds with longer lipophilic chains tend to exhibit greater antibacterial effects .
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups (like chlorine) enhances the reactivity and potency against specific biological targets, such as enzymes involved in cancer progression .
Properties
Molecular Formula |
C9H14ClN3O |
---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-chloro-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c10-8-6-13(12-9(8)11)4-3-7-2-1-5-14-7/h6-7H,1-5H2,(H2,11,12) |
InChI Key |
DQOJEBPVPMMTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.